4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one
Overview
Description
4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. This compound is characterized by its unique structure, which includes a hydroxy group, a trimethyl-substituted oxazolidinone ring, and a 4-methylphenoxyethyl side chain. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through selective hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or organic peroxides.
Attachment of the 4-Methylphenoxyethyl Side Chain: This step involves the nucleophilic substitution reaction where the oxazolidinone intermediate is reacted with 4-methylphenoxyethyl halide in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The oxazolidinone ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxyethyl side chain can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted oxazolidinones.
Scientific Research Applications
4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-4,5,5-trimethyl-3-[2-(4-chlorophenoxy)ethyl]-1,3-oxazolidin-2-one
- 4-hydroxy-4,5,5-trimethyl-3-[2-(4-fluorophenoxy)ethyl]-1,3-oxazolidin-2-one
Uniqueness
4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one is unique due to the presence of the 4-methylphenoxyethyl side chain, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to the electronic and steric effects of the methyl group on the phenoxy ring, influencing the compound’s reactivity and interactions with molecular targets.
Properties
IUPAC Name |
4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11-5-7-12(8-6-11)19-10-9-16-13(17)20-14(2,3)15(16,4)18/h5-8,18H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXCWHGYDSCUEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C(=O)OC(C2(C)O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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